

Application Notes and Protocols for the Biosynthesis of Tellurium Nanoparticles Using Bacteria

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Compound of Interest

Compound Name: Tellurite

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Introduction

The biosynthesis of nanoparticles using microorganisms has emerged as a sustainable and eco-friendly alternative to conventional chemical and physical synthesis methods. Tellurium nanoparticles (TeNPs) are of particular interest due to their unique physicochemical properties, which lend them to applications in various fields, including medicine, electronics, and environmental remediation. Bacteria, through their intrinsic detoxification mechanisms, can reduce toxic **tellurite** (TeO_3^{2-}) ions into less toxic, elemental tellurium (Te^0), which precipitates in the form of nanoparticles. This document provides detailed application notes and protocols for the biosynthesis of TeNPs using bacteria, summarizing key quantitative data and visualizing the experimental and biological processes.

Application Notes

The bacterial synthesis of TeNPs offers several advantages, including mild reaction conditions, control over nanoparticle size and morphology by optimizing growth parameters, and the formation of a biocompatible protein corona on the nanoparticle surface, which enhances their stability and suitability for biomedical applications. Various bacterial species have been identified as potent TeNP producers, including *Streptomyces graminisoli*, *Acinetobacter pittii*,

and *Gayadomonas* sp. The selection of the bacterial strain is critical as it influences the characteristics of the resulting nanoparticles.

The primary mechanism of biosynthesis involves the enzymatic reduction of **tellurite**.^[1] This process is a defense mechanism by the bacteria to counteract the toxicity of **tellurite** ions.^[2] A number of enzymes have been implicated in this reduction, including nitrate reductases, catalases, and various flavoproteins such as glutathione reductase and thioredoxin reductase.^{[1][3]} These enzymes utilize cofactors like NADH or NADPH as electron donors to reduce TeO_3^{2-} to Te^0 .^[1]

Experimental Protocols

Protocol 1: General Screening of Bacteria for Tellurite Reduction

Objective: To identify bacterial isolates capable of reducing potassium **tellurite** and forming TeNPs.

Materials:

- Bacterial isolates
- Nutrient-rich broth (e.g., Luria-Bertani, Tryptic Soy Broth)
- Potassium **tellurite** (K_2TeO_3) solution (sterile, 1 M stock)
- Sterile culture tubes or microplates
- Incubator shaker

Procedure:

- Inoculate 5 mL of sterile nutrient broth with a single colony of the bacterial isolate.
- Incubate at the optimal growth temperature with shaking (e.g., 30-37°C, 150-200 rpm) until the culture reaches the mid-logarithmic phase of growth.
- Add potassium **tellurite** solution to a final concentration of 1 mM.

- Continue incubation under the same conditions for 24-72 hours.
- Observe the culture for a color change to black, which indicates the formation of elemental tellurium and potential TeNPs. A darker intensity suggests higher reduction activity.

Protocol 2: Biosynthesis and Harvesting of Tellurium Nanoparticles

Objective: To produce and isolate TeNPs from a selected bacterial strain.

Materials:

- Selected bacterial strain (e.g., *Acinetobacter pittii* D120)
- Minimal medium (MM) or other suitable growth medium
- Potassium **tellurite** (K_2TeO_3)
- Centrifuge and centrifuge tubes
- Deionized water (sterile)
- Lysis buffer (e.g., 10 mM Tris-HCl pH 8.3, 1 mM EDTA, 100 mM NaCl, 1% SDS, 0.5% Triton X-100)
- Sonicator or freezing grinder

Procedure:

- Inoculate the selected bacterial strain into the growth medium containing an appropriate concentration of potassium **tellurite** (e.g., 1 mM).
- Incubate under optimal conditions (e.g., 37°C, 150 rpm, in the dark) for a predetermined time (e.g., 72 hours) to allow for nanoparticle synthesis.[\[4\]](#)
- Harvest the bacterial cells and the synthesized TeNPs by centrifugation (e.g., 10,000 x g for 10 minutes).[\[4\]](#)[\[5\]](#)

- Wash the pellet three times with sterile deionized water to remove residual medium components.[\[4\]](#)
- Resuspend the pellet in lysis buffer to break open the bacterial cells, particularly for intracellularly produced nanoparticles.[\[5\]](#)
- Disrupt the cells using sonication or a freezing grinder to release the intracellular TeNPs.[\[4\]](#)
[\[5\]](#)
- Centrifuge the lysate at a higher speed to pellet the TeNPs.
- Wash the TeNP pellet multiple times with deionized water to remove cell debris and lysis buffer components.
- The purified TeNPs can be stored as a suspension in deionized water or lyophilized for long-term storage.

Protocol 3: Characterization of Biosynthesized Tellurium Nanoparticles

Objective: To determine the size, shape, and elemental composition of the synthesized TeNPs.

Methods:

- UV-Visible Spectroscopy: To confirm the formation of TeNPs by observing the characteristic surface plasmon resonance peak. A broad peak is typically observed in the range of 200-800 nm.[\[1\]](#)
- Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology (e.g., nanorods, nanospheres) and determine the size distribution of the TeNPs.[\[4\]](#)[\[5\]](#)
- Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the nanoparticles and the presence of tellurium.[\[1\]](#)[\[5\]](#)
- X-ray Diffraction (XRD): To analyze the crystalline structure of the biosynthesized TeNPs.[\[4\]](#)
[\[5\]](#)

- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of biomolecules on the surface of the nanoparticles, which act as capping and stabilizing agents.[5]
- Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the hydrodynamic size distribution and the surface charge of the nanoparticles in suspension, which indicates their stability.[6]

Data Presentation

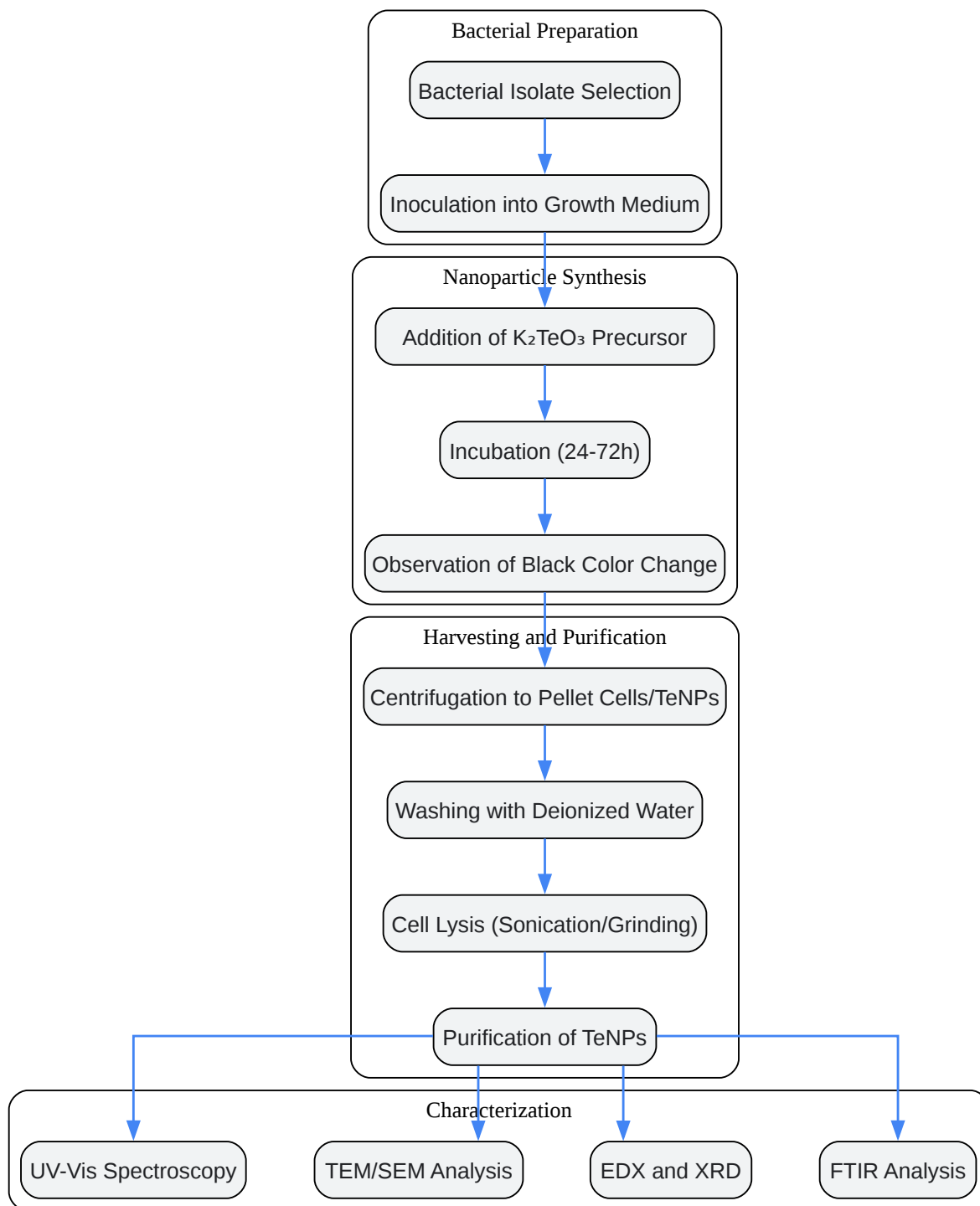
Table 1: Quantitative Data on Bacterially Synthesized Tellurium Nanoparticles

Bacterial Strain	Precursor & Concentration	Nanoparticle Size	Nanoparticle Morphology	Reference
Streptomyces graminisoli	K ₂ TeO ₃ (4 mmol)	21.4 nm (mean)	Rods and rosettes	[1]
Acinetobacter pittii D120	Sodium tellurite	Not specified	Rod-shaped	[4]
Gayadomonas sp. TNPM15	K ₂ TeO ₃ (1 mM)	15-23 nm (diameter), up to 243 nm (length)	Nanorods	[5]
Penicillium chrysogenum	Not specified	~50.16 nm (hydrodynamic diameter)	Spherical	[6]
Lactobacillus casei	Sodium tellurite	62 ± 13 nm (cross-section), 176 ± 32 nm (length)	Nanorods	[7]

Table 2: Antimicrobial Activity of Biosynthesized Tellurium Nanoparticles

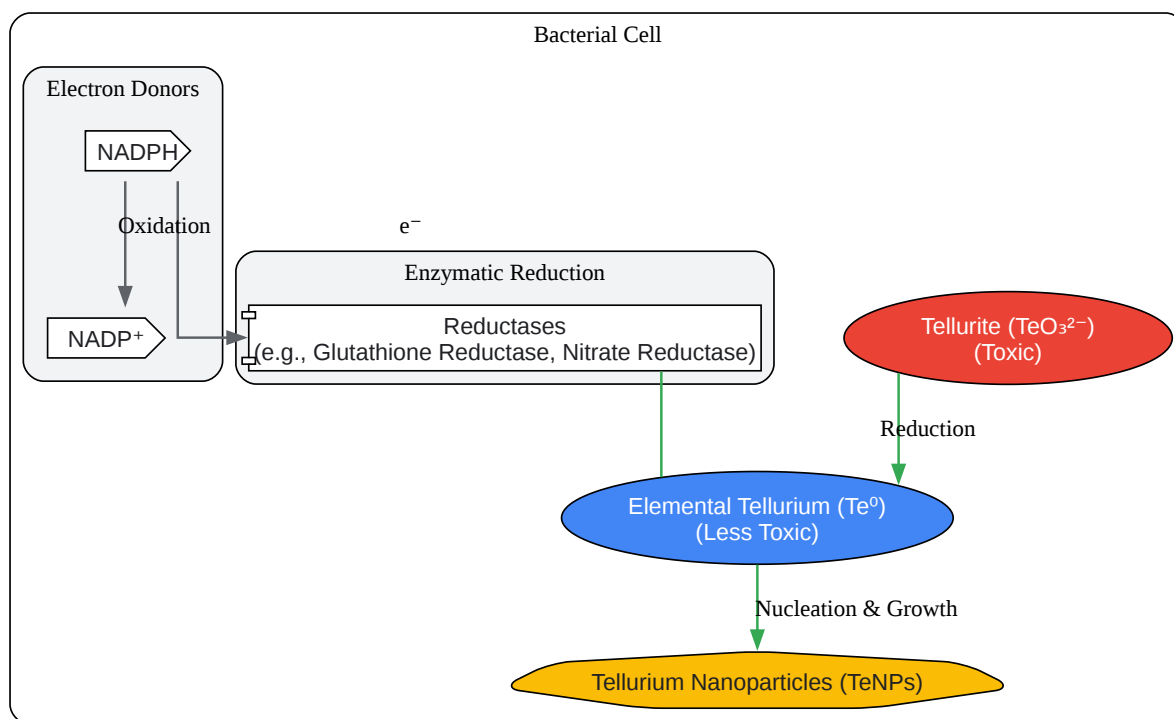
Bacterial Strain (Source of TeNPs)	Target Pathogen	Minimum Inhibitory Concentration (MIC)	Reference
Streptomyces graminisoli	Methicillin-resistant Staphylococcus aureus (MRSA)	50 µg/mL	[1]
Acinetobacter pittii D120	Escherichia coli	Significantly lower than sphere-shaped TeNPs	[4]
Moringa oleifera extract (plant-based for comparison)	Escherichia coli and Klebsiella pneumoniae	Biofilm inhibition at 0.7 mg/mL	[8]

Visualizations



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Caption: Experimental workflow for the biosynthesis and characterization of TeNPs.



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Caption: Proposed pathway for the enzymatic biosynthesis of TeNPs in bacteria.

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